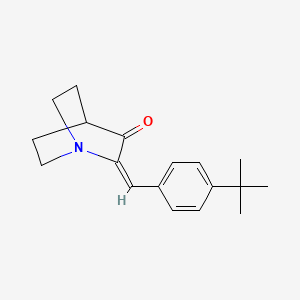![molecular formula C12H14N4OS2 B5568066 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide, involves carbodiimide condensation catalysis, which is a convenient and fast method. These compounds are characterized by IR, 1H NMR, and elemental analyses, with their structures confirmed through methods such as single-crystal X-ray diffraction (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively analyzed through crystallography, revealing that these molecules are nearly "V" shaped with angles between the two aromatic planes. The structure is stabilized through various intermolecular interactions such as hydrogen bonds and π interactions, contributing to the generation of 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds undergo addition reactions with amides and aromatic amines. These reactions, studied in aprotic solvent solutions, yield products characterized by spectroscopic techniques, indicating the formation of thiadiazoline and other byproducts depending on the reactants used (Caram et al., 2003).
Physical Properties Analysis
The physical properties of thiadiazole derivatives are closely related to their crystalline structure. For example, the synthesis and characterization of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide revealed its crystallization in specific systems, with density functional theory (DFT) calculations aligning with experimental results. This highlights the compound's stability and possible interactions under various conditions (Gautam et al., 2013).
Chemical Properties Analysis
The reactivity of thiadiazole derivatives with different chemical agents has been explored, showing a range of outcomes based on the nature of the reactants. For instance, reactions with nitrogenated nucleophiles have been thoroughly investigated, providing insights into the compounds' reactivity patterns and the formation of new derivatives with distinct chemical properties (Duran & Demirayak, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide is part of a broader class of compounds that have been synthesized and analyzed for various properties. A related study demonstrated the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation, showcasing a methodological approach relevant to the compound (Yu et al., 2014). Another study provided insight into the structural and spectral features of similar compounds, further emphasizing the importance of detailed chemical analysis in understanding their potential applications (Boechat et al., 2011).
Anticancer Properties
Research on derivatives of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide has highlighted their potential anticancer properties. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited potent cytotoxic effects against breast cancer cell lines, with structural and spectral analyses conducted to support these findings (Abu-Melha, 2021). This underscores the potential of such compounds in the development of new anticancer therapies.
Pharmacological Evaluations
Further pharmacological studies have evaluated the anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives, revealing significant activities and indicating the therapeutic potential of these compounds in managing pain and inflammation (Shkair et al., 2016). These findings are crucial for guiding future research and development efforts towards new medications.
Molecular Modeling and Drug Design
Molecular modeling has played a pivotal role in understanding the interaction mechanisms of 1,3,4-thiadiazole derivatives with biological targets. Studies involving design, synthesis, and pharmacological evaluation of such compounds as glutaminase inhibitors highlight the application of molecular modeling in drug discovery processes (Shukla et al., 2012). This approach facilitates the identification of compounds with potential therapeutic benefits, including anticancer activities.
Antimicrobial and Insecticidal Applications
The versatility of 1,3,4-thiadiazole derivatives extends to antimicrobial and insecticidal applications. Research into the synthesis and evaluation of novel derivatives has identified compounds with significant activities against various bacterial strains and insect pests, providing a foundation for developing new antimicrobial and insecticidal agents (Gadad et al., 2000). This highlights the potential of these compounds in agricultural and healthcare settings.
Wirkmechanismus
The compound acts as a urease inhibitor . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori . The compound’s inhibitory activity against urease makes it a potential candidate for the treatment of infections caused by this bacterium .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-7-4-3-5-9(8(7)2)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIJEYCFOBPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)
![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)
![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)